2-{(E)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-{[1-(3,5-DICHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a dichlorophenyl group, a pyrazole ring, and a benzimidazole moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-DICHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl pyrazole intermediate, followed by the introduction of the benzimidazole ring through cyclization reactions. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-DICHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[1-(3,5-DICHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-DICHLOROPHENYL)-3,5-DIOXOTETRAHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups.
Pyrazole Derivatives: Compounds containing pyrazole rings.
Benzimidazole Derivatives: Compounds with benzimidazole moieties.
Properties
Molecular Formula |
C23H13Cl2N5O3 |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(2Z)-2-[[2-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H13Cl2N5O3/c1-11-15(22(32)29-19-5-3-2-4-18(19)27-20(29)17(11)10-26)9-16-21(31)28-30(23(16)33)14-7-12(24)6-13(25)8-14/h2-9,33H,1H3,(H,28,31)/b15-9- |
InChI Key |
SMOWPKMVAOPEFN-DHDCSXOGSA-N |
Isomeric SMILES |
CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\C4=C(N(NC4=O)C5=CC(=CC(=C5)Cl)Cl)O)C#N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CC4=C(N(NC4=O)C5=CC(=CC(=C5)Cl)Cl)O)C#N |
Origin of Product |
United States |
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